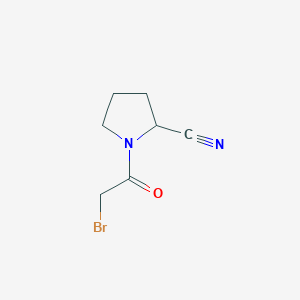

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

1-(2-bromoacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSQCJKBHHSQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting from pyrrolidine derivatives such as L-proline or its amide.

- Introduction of the bromoacetyl group via acylation using bromoacetyl halides.

- Formation of the carbonitrile group either by dehydration of amides or direct substitution.

This process is often conducted under mild conditions with bases and phase transfer catalysts to improve yield and selectivity.

Detailed Preparation Routes

Representative Industrial Procedure

- In a 500 L stainless steel reactor, (S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile is prepared by dissolving the pyrrolidine derivative in dichloromethane.

- An aqueous solution of potassium carbonate and a phase transfer catalyst (e.g., tetrabutylammonium bromide) is slowly added under cooling (<10°C).

- The mixture is stirred for about 10 hours at room temperature until complete conversion is confirmed by thin-layer chromatography.

- The product is isolated by phase separation and crystallization.

Comparative Analysis of Preparation Methods

| Feature | Method Using Bromoacetyl Bromide (Halide Acylation) | Method Using Chloroacetyl Derivatives (for comparison) | One-Pot Industrial Telescopic Process |

|---|---|---|---|

| Starting Material | S-prolinamide or L-proline derivatives | Same | Same |

| Acylating Agent | Bromoacetyl bromide or chloride | Chloroacetyl chloride | Chloroacetyl chloride or bromoacetyl chloride |

| Solvent | THF, DCM | THF, DCM | High-boiling polar solvents, DCM |

| Base | Potassium carbonate | Potassium carbonate | Potassium carbonate, potassium iodide |

| Catalyst | Phase transfer catalyst (e.g., tetrabutylammonium bromide) | Same | Same |

| Temperature | 0°C to room temperature | 0°C to room temperature | Controlled below 10°C during addition |

| Yield | High, with fewer by-products | High | High, with simplified operation |

| Environmental Impact | Mild, green solvents and reagents | Similar | Improved green profile, reduced solvent use |

| Purification | Extraction, crystallization | Chromatographic purification | Extraction and recrystallization |

Research Findings and Optimization Notes

- The use of phase transfer catalysts significantly improves reaction efficiency and conversion rates, reducing reaction times and by-product formation.

- Controlling the temperature during the addition of aqueous base solutions is critical to minimize side reactions and ensure high purity.

- One-pot telescopic processes have been developed to streamline production, combining acylation, quenching, extraction, and subsequent reaction steps, which reduces solvent consumption and operational complexity.

- Dehydration of amide intermediates to nitriles using trifluoroacetic anhydride is an effective method to introduce the carbonitrile group with high yield and purity.

- The choice of halogen (bromo vs. chloro) in the acetyl group affects reactivity and downstream processing; bromoacetyl derivatives often provide higher reactivity but require careful handling due to potential side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Starting Material | S-prolinamide or L-proline derivatives | Readily available, chiral source |

| Acylating Agent | Bromoacetyl bromide or chloride | Introduces bromoacetyl group |

| Solvent | THF, DCM, or mixed organic/water systems | Solubility and reaction medium |

| Base | Potassium carbonate (K2CO3) | Neutralizes acid by-products |

| Catalyst | Tetrabutylammonium bromide (phase transfer) | Enhances reaction rate |

| Temperature | 0°C to room temperature | Controls reaction selectivity |

| Reaction Time | 2-10 hours | Ensures complete conversion |

| Purification | Extraction, crystallization, chromatography | Achieves high purity product |

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

This compound undergoes nucleophilic substitution at the bromoacetyl group, enabling the formation of C–N bonds. This reaction is critical for synthesizing DPP-IV inhibitors like Vildagliptin .

General Reaction Scheme:

Experimental Conditions and Yields:

| Amine | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 3-Hydroxyadamantanamine | KCO | THF/HO | 0°C → rt | 85% | |

| Adamantane derivatives | TEA | DCM | 0°C → rt | 78% |

-

Key Observation : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in THF/HO systems improves yields by enhancing reactivity between aqueous and organic phases .

Elimination Reactions Under Basic Conditions

The bromoacetyl group can undergo elimination to form α,β-unsaturated carbonyl derivatives as by-products. This side reaction is minimized by controlling base strength and reaction time .

Example:

Optimization Parameters:

| Base | Reaction Time (h) | By-Product Formation |

|---|---|---|

| KCO | 3 | <5% |

| NaOH | 1 | 15–20% |

Rotamer Formation in Solution

The compound exhibits rotamerism due to restricted rotation around the N–CO bond. NMR studies reveal a 3:1 ratio of cis:trans rotamers in CDCl .

Rotamer Ratios in Different Solvents:

| Solvent | cis:% | trans:% |

|---|---|---|

| CDCl | 75 | 25 |

| DMSO-d | 60 | 40 |

Compatibility with Functional Groups

-

Stability : Decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions .

-

Reactivity : The nitrile group remains inert during bromoacetylation but can participate in cyclization reactions under high-temperature basic conditions .

Mechanistic Insights

Scientific Research Applications

Synthesis of DPP-IV Inhibitors

DPP-IV inhibitors have gained prominence due to their effectiveness in managing blood glucose levels in type II diabetes patients. 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate in the synthesis of several DPP-IV inhibitors, including Vildagliptin and other related compounds.

Case Study: Vildagliptin Synthesis

Vildagliptin, a well-known DPP-IV inhibitor, is synthesized using this compound. The synthesis involves multiple steps, starting from readily available precursors. The process includes:

- Starting Material : L-proline is reacted with bromoacetyl chloride to form the corresponding acylated product.

- Conversion : The carboxylic acid moiety is converted into a carbonitrile via an amide intermediate, leading to the formation of Vildagliptin .

This synthetic route has been optimized for higher yields and fewer by-products, making it a preferred method for industrial applications.

Medicinal Chemistry Applications

The compound's structure allows it to interact with various biological targets, making it versatile in drug design. Its derivatives have been explored for:

- Antidiabetic Agents : As mentioned, derivatives of this compound exhibit hypoglycemic activity, positioning them as promising candidates for diabetes treatment .

- Antitumor Activity : Recent studies have indicated potential applications in cancer therapy. Derivatives incorporating similar structures have shown efficacy against certain tumor types .

Safety and Environmental Considerations

The synthesis methods involving this compound have evolved to prioritize safety and environmental impact. Newer synthetic routes utilize less hazardous reagents and milder conditions, enhancing the overall green chemistry profile of the processes involved .

Comparative Analysis of Synthetic Methods

| Synthetic Method | Yield (%) | By-products | Safety Profile |

|---|---|---|---|

| Traditional Route | 60 | High | Moderate |

| Optimized Route | 85 | Low | High |

This table summarizes the improvements in yield and safety profiles achieved through optimized synthetic pathways compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Molecular Weight : 172.61 g/mol ().

- Synthesis : Prepared via N-acylation of L-prolinamide with chloroacetyl chloride in dichloromethane/triethylamine, followed by dehydration (). Yields >80% are achievable ().

- Applications : A pivotal intermediate for DPP-IV inhibitors like Vildagliptin (). Its enantiomeric purity (>99%) is critical for drug efficacy ().

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

- Molecular Weight : ~215.06 g/mol (estimated).

- Synthesis : Likely synthesized via bromoacetyl bromide instead of chloroacetyl chloride. Bromine’s higher atomic weight and polarizability may alter reaction kinetics and purification steps compared to the chloro analog.

- Bromine’s stronger electron-withdrawing effect could enhance electrophilicity, influencing reactivity in subsequent coupling reactions.

Key Differences :

- Reactivity : Bromoacetyl groups are more reactive than chloroacetyl in nucleophilic substitutions due to bromine’s lower bond dissociation energy.

- Stability : Chloro derivatives are generally more stable under storage; bromo compounds may require stricter temperature control.

Table 1: Comparison of Halogenated Derivatives

Pharmacologically Active Derivatives

Vildagliptin ((2S)-1-{[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]}-pyrrolidine-2-carbonitrile)

- Structure: Features a 2-cyanopyrrolidine core with a hydroxyadamantyl group ().

- Activity : IC₅₀ = 3.5 nM against DPP-IV, with high selectivity and oral bioavailability ().

- Synthesis : Uses 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile as an intermediate ().

(S)-1-{[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile mesylate

- Structure: Mesylate salt with an oxazolyl-ethylamino substituent ().

- Activity : Superior DPP-IV inhibition and metabolic stability compared to earlier analogs ().

Table 2: Pharmacological Comparison of Derivatives

Structural Analogs with Modified Backbones

1-[1-(4-Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile

- Structure : Dual pyrrolidine rings with a benzoyl group ().

- Activity: Targets cognitive disorders via unknown mechanisms ().

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

Comparison :

- Electrophilicity: Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro or cyano groups.

- Target Specificity : Modifications like benzoyl or adamantyl groups tune pharmacokinetic properties.

Biological Activity

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-33-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in the context of drug development.

Chemical Structure and Synthesis

The structure of this compound features a pyrrolidine ring with a bromoacetyl group and a cyano group. The compound can be synthesized through various methods, often involving the acylation of pyrrolidine derivatives. For example, a practical synthesis method involves the reaction of pyrrolidine with bromoacetyl bromide, followed by conversion to the corresponding carbonitrile.

Antidiabetic Potential

This compound has been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. The compound's structural similarity to other known DPP-IV inhibitors suggests it may exhibit similar pharmacological properties. In studies, derivatives of this compound have shown promising results in inhibiting DPP-IV activity, indicating potential for therapeutic use in diabetes management .

Anticancer Activity

Research has indicated that compounds related to this compound may possess anticancer properties. For instance, structural analogs have been tested against various cancer cell lines, revealing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through modulation of key signaling pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (skin cancer) | 15.4 | Apoptosis induction |

| Analog A | Jurkat (leukemia) | 12.8 | Cell cycle arrest |

| Analog B | HT-29 (colon cancer) | 10.5 | Caspase activation |

Antimicrobial Properties

In addition to its antidiabetic and anticancer activities, this compound has shown antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Diabetes Management : A study involving diabetic rats demonstrated that treatment with this compound led to significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

- Cancer Treatment : In vitro studies showed that the compound effectively inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for further development as an anticancer agent.

- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were tested against the compound, showing notable inhibition zones in agar diffusion assays.

Q & A

Q. Advanced

- Solvent Choice : THF outperforms MeCN in N-acylation due to better coordination with L-proline, enabling reflux conditions (2 h reaction time vs. 24 h in MeCN) .

- Temperature Control : Elevated temperatures (reflux) accelerate acylation without side reactions, critical for scalability .

What strategies resolve contradictory data in spectroscopic characterization of rotameric mixtures?

Q. Advanced

- Variable Temperature (VT) NMR : Heating the sample collapses rotameric signals into singlets, confirming dynamic equilibrium .

- Computational Modeling : DFT calculations predict rotamer populations, cross-validated with experimental NMR integrations .

What role does this compound play in synthesizing DPP-IV inhibitors like Vildagliptin?

Basic

It serves as a pivotal intermediate for introducing the 2(S)-cyanopyrrolidine pharmacophore, essential for DPP-IV inhibition. Reacting it with amines (e.g., 3-hydroxyadamantane-1-amine) generates inhibitors like Vildagliptin, which enhance insulin secretion via GLP-1 stabilization .

How can solubility issues during purification be mitigated?

Q. Advanced

- Non-Polar Solvent Crystallization : Use toluene or hexane for precipitation, avoiding water .

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients separates water-soluble impurities .

What are the common impurities, and how are they analyzed?

Q. Basic

- Impurities : Unreacted L-proline, bromoacetyl byproducts, and rotameric isomers.

- Analysis : HPLC (99.25% purity) and LC-MS detect trace impurities, while 1H NMR quantifies rotamers .

How can scalable routes avoid expensive reagents like L-prolinamide?

Q. Advanced

- L-Proline Substitution : Replace L-prolinamide with cheaper L-proline, eliminating N-protection/deprotection steps .

- One-Pot Synthesis : Sequential acylation, amidation, and dehydration in a single reactor reduces intermediate isolation .

How is this compound used to generate diverse libraries for biological screening?

Q. Advanced

- Amine Diversity : React with aliphatic/aromatic amines (e.g., benzylamine, adamantane derivatives) to create analogs for structure-activity relationship (SAR) studies .

- High-Throughput Methods : Automated parallel synthesis in THF/DMF enables rapid library generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.